molecular formula C5H7ClF3N3 B2846789 1-Methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride CAS No. 2309475-85-0

1-Methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride

Cat. No. B2846789
CAS RN: 2309475-85-0
M. Wt: 201.58
InChI Key: RRJXVZWQVZEFMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular weight of 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine is 165.12 . The Inchi Code is 1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10) .

It is stored at room temperature .

Scientific Research Applications

Imidazole Derivatives in Medical Research

Imidazole derivatives, such as imiquimod, exemplify the therapeutic potential of this chemical class. Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system through the localized induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates onsite cytokine secretion in vivo, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such immune response modifiers represent innovative topical agents for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma, highlighting the medical research applications of imidazole derivatives (Syed, 2001).

Imidazole Derivatives in Corrosion Inhibition

In the petroleum industry, imidazole and its derivatives serve as effective corrosion inhibitors due to their low toxicity and environmental friendliness. These compounds, characterized by a 5-membered heterocyclic ring and a pendant side chain, adsorb onto metal surfaces, offering protection against corrosion. This application underscores the value of imidazole derivatives in industrial research, particularly in enhancing the longevity and reliability of metallic structures in corrosive environments (Sriplai & Sombatmankhong, 2023).

Imidazole Derivatives in Environmental Science

The study of the environmental impact and degradation of chemicals also benefits from research on imidazole derivatives. For example, the degradation products of nitrogen-containing compounds like imidazoles are of significant interest in environmental science. Advanced oxidation processes (AOPs) have been found effective in mineralizing these compounds, which are resistant to conventional degradation. This research area is crucial for developing technologies to mitigate the environmental footprint of nitrogen-containing amino and azo compounds, further illustrating the scientific research applications of imidazole derivatives (Bhat & Gogate, 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJXVZWQVZEFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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